molecular formula C10H21ClN4O2 B12778339 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride CAS No. 80712-49-8

1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride

Cat. No.: B12778339
CAS No.: 80712-49-8
M. Wt: 264.75 g/mol
InChI Key: WANUQLSWJLXBAD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves multiple steps. The process typically begins with the reaction of piperazine with dimethylamine to form an intermediate compound. This intermediate is then subjected to further reactions with carbonyl compounds under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to remove impurities and ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride has numerous scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide, N,N-dimethyl-: This compound has a similar structure but lacks the additional dimethylamino carbonyl group.

    1-Piperazinecarboxamide, N-methyl-N-((dimethylamino)carbonyl)-: This compound is similar but has only one methyl group attached to the piperazine ring.

Uniqueness

1-Piperazinecarboxamide, N,4-dimethyl-N-((dimethylamino)carbonyl)-, monohydrochloride is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

80712-49-8

Molecular Formula

C10H21ClN4O2

Molecular Weight

264.75 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N,4-dimethylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C10H20N4O2.ClH/c1-11(2)9(15)13(4)10(16)14-7-5-12(3)6-8-14;/h5-8H2,1-4H3;1H

InChI Key

WANUQLSWJLXBAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)N(C)C(=O)N(C)C.Cl

Origin of Product

United States

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